Dimercaprol, also known as British anti-Lewisite, is a synthetic chelating agent primarily used to treat heavy metal poisoning, specifically from arsenic, mercury, gold, and lead. Developed during World War II by British biochemists at Oxford University, it was initially created as an antidote for the chemical warfare agent Lewisite. The compound is classified as an organosulfur compound and falls under the category of thiols, specifically alkylthiols, due to its chemical structure containing sulfhydryl groups which are crucial for its chelating properties .
Dimercaprol is derived from the bromination of allyl alcohol followed by a reaction with sodium hydrosulfide. It is classified as a small molecule with a molecular formula of and a molecular weight of approximately 124.22 g/mol. The compound's therapeutic classification includes chelating agents and Wilson disease agents .
Dimercaprol can be synthesized through several methods:
Both methods yield dimercaprol in a form that retains its chelating properties necessary for binding heavy metals.
Dimercaprol's structure features two thiol groups (-SH) attached to a propane backbone. The IUPAC name for dimercaprol is 2,3-disulfanylpropan-1-ol. The compound's structural formula can be represented as follows:
The chemical identifiers include:
Dimercaprol is typically presented in a clear or slightly yellow liquid form with a characteristic pungent odor .
Dimercaprol functions by forming stable complexes with heavy metals through chelation. This process involves the binding of metal ions to the thiol groups in dimercaprol, effectively preventing these toxic metals from interacting with biological molecules and facilitating their excretion via urine. Dimercaprol shows particular efficacy against arsenic and mercury, where it competes with thiol-containing enzymes for metal ion binding sites .
The mechanism of action for dimercaprol revolves around its ability to bind to heavy metals through its sulfhydryl groups. When administered, dimercaprol forms stable chelates with toxic metals, which prevents these metals from binding to critical enzymes involved in metabolic processes. This chelation not only reduces the bioavailability of the toxic metals but also promotes their elimination from the body through renal excretion .
Dimercaprol exhibits several notable physical and chemical properties:
The stability of dimercaprol is enhanced when stored in oil solutions (e.g., peanut or arachis oil), often stabilized with benzyl benzoate to prevent degradation .
Dimercaprol has been a cornerstone in treating acute heavy metal poisoning since its introduction. Its primary applications include:
Despite its effectiveness, the use of dimercaprol has declined due to its potential side effects and the development of less toxic alternatives such as succimer .
The development of (R)-2,3-Dimercaptopropanol (dimercaprol), commonly known as British Anti-Lewisite (BAL), emerged from urgent Allied research during World War II. Lewisite (2-chlorovinyldichloroarsine), an arsenic-based vesicant chemical weapon, posed a severe threat due to its ability to inhibit cellular enzymes by binding to critical sulfhydryl (-SH) groups. This inhibition disrupted metabolic pathways, particularly those involving pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, leading to systemic toxicity and cellular necrosis [1] [8].
In 1940, a team led by Sir Rudolph Albert Peters at the University of Oxford synthesized dimercaprol as a targeted antidote. Its molecular design featured two vicinal thiol groups that competitively displaced arsenic from enzyme-binding sites, forming a stable, water-soluble cyclic mercaptide complex (Figure 1). This biochemical mechanism was proven effective in in vitro and animal studies, where dimercaprol reversed arsenic-induced enzyme inhibition within minutes of administration [5] [6]. By 1941, large-scale production was initiated, with DuPont manufacturing dimercaprol for Allied troops under the "BAL" designation [6].
Table 1: Key Events in Dimercaprol's Development
Year | Event | Significance |
---|---|---|
1940 | Synthesis by Oxford University team | First purposeful design of a heavy metal chelator |
1941 | Toxicity and efficacy studies in animals | Confirmed reversal of lewisite-induced enzyme inhibition |
1945 | Public disclosure in Nature (Peters et al.) | Detailed mechanism of arsenic chelation published |
Post-World War II, dimercaprol’s therapeutic utility expanded beyond lewisite neutralization. Research revealed its dithiol structure enabled chelation of diverse toxic metals, including mercury, gold, lead, and copper. The underlying mechanism involves the formation of stable, heterocyclic 5-membered rings between dimercaprol’s sulfur atoms and metal ions (Figure 2). This complexation prevents metals from interacting with endogenous proteins and facilitates renal excretion [2] [7].
Table 2: Metal-Binding Properties of Dimercaprol
Metal | Primary Toxicity Target | Binding Constant with Dimercaprol | Clinical Evidence |
---|---|---|---|
Arsenic | Pyruvate dehydrogenase | Kd = 10-12 M | 48 encephalopathy cases reversed (Eagle & Magnuson, 1946) |
Mercury | Renal tubules | Kd = 10-14 M | Reduced nephrotoxicity in acute HgCl2 poisoning |
Gold | Bone marrow/Kidneys | Moderate | Mitigated chrysiasis in rheumatoid arthritis patients (1949) |
Lead | δ-Aminolevulinic acid dehydratase | Kd = 10-9 M | Enhanced urinary Pb excretion when combined with CaNa2EDTA |
However, limitations emerged:
Wilson’s disease, a genetic disorder of copper accumulation causing hepatic cirrhosis and neuropsychiatric degeneration, saw its first targeted therapy with dimercaprol. In 1951, Derek Denny-Brown at Boston City Hospital and John Nathaniel Cumings at London’s National Hospital independently pioneered dimercaprol for copper chelation. Their studies revealed two critical phenomena:
Table 3: Copper Excretion in Wilson’s Disease Patients Treated with Dimercaprol
Study (Year) | Patients (n) | Basal Cu Excretion (µg/24h) | Post-Dimercaprol Cu Excretion (µg/24h) | Clinical Outcome |
---|---|---|---|---|
Denny-Brown (1951) | 5 | 15–45 | 200–350 | Marked neurological improvement |
Cumings (1951) | 4 | 20–50 | 150–300 | Stabilized hepatic function |
Despite efficacy, dimercaprol’s use declined after 1956 when John Walshe discovered penicillamine, an oral chelator with superior tolerability [6]. Nevertheless, dimercaprol retained niche utility in severe neurologic Wilson’s disease due to its blood-brain barrier penetration—a property lacking in early alternatives [3] [10]. Its legacy persists in modern chelation protocols for acute copper toxicity, though primarily as a bridge to less toxic agents [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7